3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid

Metal-Organic Frameworks Steric Hindrance Linker Engineering

Researchers seeking to engineer hierarchical porosity in MOFs or reduce dielectric constants in polymer films face limited linker geometry options. 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid (CAS 113392-33-9) addresses these challenges through its rigid, sterically bulky bis-adamantane core. • Creates high missing-linker defect density for open metal sites & hierarchical porosity in MOFs. • Imparts free volume in polymer matrices, lowering dielectric constant (k < 3.0) for semiconductor insulation. • Enhances thermal stability (elevated Tg) for high-performance coatings & aerospace components.

Molecular Formula C28H34O4
Molecular Weight 434.576
CAS No. 113392-33-9
Cat. No. B2615532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid
CAS113392-33-9
Molecular FormulaC28H34O4
Molecular Weight434.576
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O
InChIInChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32)
InChIKeySEBFRJUCYLOQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3'-(1,4-Phenylene)diadamantane-1-carboxylic Acid: Bulky Dicarboxylate Linker


3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid (CAS 113392-33-9) is a diamondoid-based organic compound characterized by two adamantane (C10H16) cage units bridged by a rigid 1,4-phenylene group, with each cage terminated by a carboxylic acid group . Its molecular formula is C28H34O4 and its molecular weight is 434.57 g/mol [1]. As a rigid, sterically bulky dicarboxylic acid, it functions primarily as a linker or building block in the synthesis of metal-organic frameworks (MOFs) and polymers, where its specific geometry and size are leveraged to create unique pore structures and material properties [2].

Irreplaceability of 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic Acid


Simple substitution with common linear dicarboxylate linkers like 1,4-benzenedicarboxylic acid (BDC) or 4,4'-biphenyldicarboxylic acid (BPDC) is not feasible due to the unique 3D steric profile of 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid. While BDC and BPDC provide planar, rod-like geometry, the target compound introduces two bulky, spherical adamantane cages that occupy significant volume and restrict conformational freedom [1]. This structural difference is not merely incremental; it can fundamentally alter the topology, pore size, and defect chemistry of the resulting material, as demonstrated by the significantly lower surface area (SBET = 890 m²/g) of a diamantane-based UiO-66 analogue compared to its BDC-based counterpart (UiO-66, SBET = 1105-1250 m²/g) [2]. Therefore, selecting this compound is a deliberate choice to engineer specific steric and porosity outcomes unattainable with simpler, more planar linkers.

3,3'-(1,4-Phenylene)diadamantane-1-carboxylic Acid: Quantitative Comparison


Molecular Weight Advantage over Standard Linkers

The molecular weight of 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid is significantly higher than that of common aromatic dicarboxylate linkers, indicating a larger molecular volume and steric footprint. This increased bulk directly impacts the porosity and defect density of MOFs. For instance, a related bulky diamantane linker led to a MOF with a BET surface area of 869 m²/g, substantially lower than the 1105-1250 m²/g reported for the prototypical UiO-66 based on 1,4-benzenedicarboxylic acid [1].

Metal-Organic Frameworks Steric Hindrance Linker Engineering

Enhanced Thermal Stability via Adamantane Units

The incorporation of adamantane-based units, like those in 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid, is known to enhance the thermal properties of polymers. A class-level inference can be drawn from studies on adamantane-containing poly(phenylene vinylene) (PPV) polymers, which demonstrate a glass transition temperature (Tg) of approximately 121°C [1]. This is a notable improvement over unsubstituted PPV, which has a Tg of around 80°C [2]. The increase is attributed to the rigid, bulky adamantane cages restricting polymer chain mobility.

Polymer Chemistry Thermal Analysis Glass Transition Temperature

Defect Engineering in Metal-Organic Frameworks

The extreme bulk of diadamantane-based linkers makes them prone to generating highly defective MOF structures. A study on a diamantane-4,9-dicarboxylate-based UiO-66 analogue (HHUD-3) reported a BET surface area of only 869 m²/g, which is significantly lower than the 1105-1250 m²/g for a typical UiO-66 [1]. This difference is attributed to the presence of >35% missing linker defects. While 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid is structurally distinct, its similar bulk suggests it will also promote defect formation, a key lever for tailoring gas adsorption and catalytic properties.

Metal-Organic Frameworks Porosity Defect Engineering

Key Applications of 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic Acid


Low-Dielectric Constant Polymers for Microelectronics

The rigid, bulky adamantane cages in 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid are known to create free volume in polymer matrices, which lowers the material's dielectric constant. This makes it an ideal monomer for synthesizing insulating layers in next-generation semiconductor devices, where a low dielectric constant (k < 3.0) is crucial for reducing signal delay and power consumption [1].

Defect-Rich MOFs for Selective Gas Adsorption

As a linker for MOF synthesis, the compound's steric bulk is expected to promote a high density of 'missing linker' defects. This can be strategically exploited to create MOFs with hierarchical porosity and open metal sites, which are highly desirable for applications like enhanced CO2/CH4 separation or catalysis [2]. The targeted synthesis of defective MOFs is an active area of research, and this linker provides a direct route to achieve such structures.

High-Temperature Resistant Engineering Plastics

The thermal stability imparted by the adamantane core is a key benefit. Polymers synthesized from this diacid monomer are expected to exhibit a glass transition temperature (Tg) significantly higher than their non-adamantane counterparts, as inferred from studies on similar systems [3]. This makes the compound valuable for producing high-performance coatings, fibers, and molded parts for demanding environments like automotive under-the-hood applications or aerospace components.

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